

4-Chloro-2-methyl-7-nitroquinoline: Chemical Compatibility & Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-7-nitroquinoline

CAS No.: 56983-09-6

Cat. No.: B368666

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Part 1: Executive Summary

4-Chloro-2-methyl-7-nitroquinoline (CAS: 56983-09-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of bioactive compounds, including antimalarials, kinase inhibitors, and DNA-intercalating agents. Its utility stems from the orthogonal reactivity of its functional groups: the labile C4-chlorine atom (activated for nucleophilic displacement) and the C7-nitro group (a precursor for amines via reduction).

This guide provides a rigorous analysis of the compound's chemical compatibility, stability profiles, and handling protocols. It moves beyond basic physical properties to offer "field-proven" insights into how this molecule behaves under synthetic stress, ensuring experimental success and safety.

Part 2: Physicochemical Profile[1][2]

Understanding the physical state and solubility limits is the first step in designing compatible reaction matrices.

Property	Value / Description	Technical Note
CAS Number	56983-09-6	Unique identifier for the 2-methyl-7-nitro isomer.[1][2]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	MW: 222.63 g/mol
Physical State	Solid (Pale yellow to tan powder)	Color darkens upon exposure to light/air.
Melting Point	>80°C (Predicted/Analogous)	Exact experimental value varies by purity/polymorph; analogs typically melt 100–140°C.
Solubility (High)	DMSO, DMF, DMAc, Chloroform	Preferred solvents for SNAr reactions.
Solubility (Mod)	Dichloromethane, Ethyl Acetate	Good for extraction; may require warming for concentrated solutions.
Solubility (Low)	Water, Aliphatic Hexanes	"Crashes out" in non-polar or highly aqueous media.
LogP	~3.0 (Predicted)	Lipophilic; readily crosses cell membranes.

Part 3: Chemical Compatibility Matrix

This section defines the stability of **4-Chloro-2-methyl-7-nitroquinoline** against major reagent classes. The ratings below are derived from the electronic effects of the nitro-quinoline scaffold.

Compatibility Ratings

- A (Excellent): Stable for prolonged periods.
- B (Good): Stable for short durations (<24h) or at low temperatures.
- C (Poor): Rapid degradation or reaction.

- X (Incompatible): Dangerous or immediate reaction.

Reagent Class	Rating	Mechanism / Interaction
Non-Nucleophilic Bases (e.g., DIPEA, TEA)	A	Compatible. Used as acid scavengers in substitution reactions.
Strong Aqueous Bases (NaOH, KOH)	C	Hydrolysis Risk: Hydroxide ions displace the C4-Cl to form the 4-quinolone (inactive).
Mineral Acids (HCl, H ₂ SO ₄)	A/B	Stable. Protonation of N1 occurs (reversible). HCl gas in ether forms the stable HCl salt.
Lewis Acids (AlCl ₃ , BF ₃)	B	Generally stable, but may complex with the nitro group or ring nitrogen.
Nucleophiles (Amines, Thiols)	X	Reactive: The C4-Cl is designed to be displaced. "Incompatible" for storage, "Ideal" for synthesis.
Reducing Agents (H ₂ /Pd, SnCl ₂ , Fe/HCl)	X	Reactive: Reduces the 7-NO ₂ group to 7-NH ₂ . Must be avoided unless reduction is the goal.
Oxidizing Agents (mCPBA, H ₂ O ₂)	B/C	Potential for N-oxide formation at the quinoline nitrogen.
Protic Solvents (MeOH, EtOH)	B	Slow solvolysis (displacement of Cl by alkoxide) can occur at reflux temperatures.

Mechanistic Insight: The "Activated" Chlorine

The 4-chloro substituent is the focal point of this molecule's reactivity. The quinoline nitrogen (N1) withdraws electron density from the ring, making the C2 and C4 positions electrophilic.

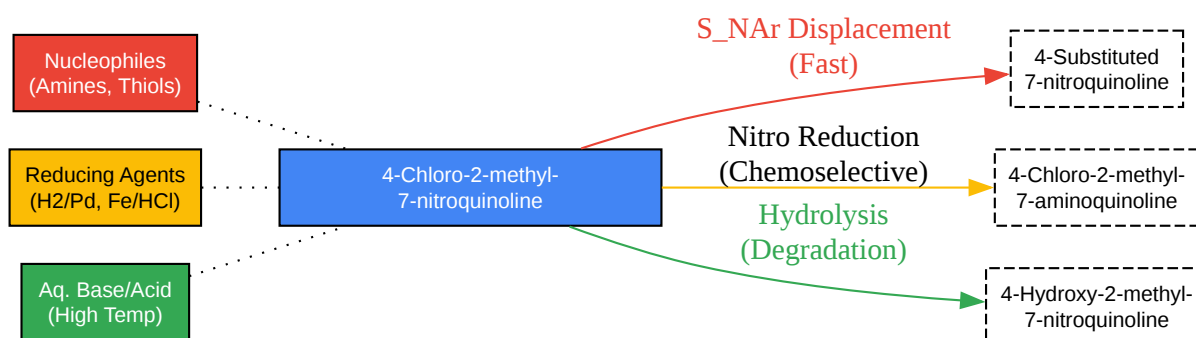
The addition of a nitro group at C7 (electron-withdrawing) further depletes electron density from the aromatic system, significantly lowering the activation energy for Nucleophilic Aromatic Substitution (S_NAr).

Implication for Researchers: You do not need harsh catalysts (like Pd) to displace this chlorine. Mild heating with a nucleophile is often sufficient.

Part 4: Synthetic Reactivity & Protocols

Reactivity Visualization

The following diagram maps the logical flow of reactivity for this scaffold.



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Caption: Reactivity pathways. The C4-Cl displacement (Red) is the primary synthetic utility, while hydrolysis (Green) is a degradation pathway to avoid.

Protocol: Nucleophilic Substitution (Amination)

This is the standard workflow for utilizing this compound.[3]

Reagents:

- Substrate: **4-Chloro-2-methyl-7-nitroquinoline** (1.0 eq)
- Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)

- Base: Triethylamine or DIPEA (1.5 – 2.0 eq)
- Solvent: Isopropanol (IPA), DMF, or Ethanol.

Procedure:

- Dissolution: Dissolve the quinoline substrate in the chosen solvent.[3] Note: If using DMF, the reaction can often proceed at lower temperatures.
- Addition: Add the base, followed by the amine.
- Reaction: Heat to reflux (IPA/EtOH) or 60–80°C (DMF). Monitor by TLC or LCMS. The starting material (Cl) typically runs faster (higher R_f) than the amino product.
- Workup:
 - If in Alcohol: Cool to RT. The product often precipitates. Filter and wash with cold ether.
 - If in DMF: Pour into ice-water. The product will crash out as a solid. Filter and dry.[3][4][5]

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOMe) unless you intend to form the ether. Alkoxides are competitive nucleophiles and will displace the chlorine to form the 4-methoxy derivative alongside your amine product.

Part 5: Handling, Storage & Safety[3]

Storage Protocols

- Moisture: The C-Cl bond is susceptible to slow hydrolysis. Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) if storing for >3 months.
- Light: Nitro-aromatics are photosensitive. Store in amber vials or wrap containers in foil.
- Temperature: Refrigeration (2–8°C) is recommended to inhibit slow decomposition, though the compound is generally stable at room temperature (20–25°C) for short durations.

Safety & Toxicology (GHS Classification)

- Signal Word: Warning

- Hazard Statements:
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6]
- Sensitization Risk: Halogenated nitro-aromatics are known skin sensitizers. Double-gloving (Nitrile) is mandatory.
- Inhalation: Use a fume hood. The dust is irritating to mucous membranes.

Part 6: References

- BenchChem.A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. (Accessed 2026).[6] [Link](#)
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